(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone

Physicochemical characterization procurement specification chromatography method development

(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone (CAS 54891-82-6) is a heterocyclic compound featuring a furo[2,3-b]pyridine core with a 3-amino group, 4,6-dimethyl substitution, and a 2-benzoyl moiety. Its molecular formula is C₁₆H₁₄N₂O₂, with a molecular weight of 266.3 g/mol.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 54891-82-6
Cat. No. B2907020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone
CAS54891-82-6
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(O2)C(=O)C3=CC=CC=C3)N)C
InChIInChI=1S/C16H14N2O2/c1-9-8-10(2)18-16-12(9)13(17)15(20-16)14(19)11-6-4-3-5-7-11/h3-8H,17H2,1-2H3
InChIKeyXZMKCHCODYEMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone (CAS 54891-82-6) Is a Key Procurement Target in Furopyridine Chemistry


(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone (CAS 54891-82-6) is a heterocyclic compound featuring a furo[2,3-b]pyridine core with a 3-amino group, 4,6-dimethyl substitution, and a 2-benzoyl moiety. Its molecular formula is C₁₆H₁₄N₂O₂, with a molecular weight of 266.3 g/mol . The compound belongs to the broader class of 3-amino-2-benzoylfuro[2,3-b]pyridines, a scaffold recognized in medicinal chemistry for its potential to interact with kinase targets and cannabinoid receptors [1]. The unsubstituted phenyl ring on the benzoyl group distinguishes it from closely related halogenated, alkylated, or acetyl analogs, offering a unique balance of lipophilicity and synthetic versatility.

Why Researchers Cannot Simply Substitute (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone with Other Furo[2,3-b]pyridine Analogs


The furo[2,3-b]pyridine scaffold is highly tunable, and variations in the substituent at the 2-benzoyl position profoundly affect physicochemical properties, binding affinity, and synthetic tractability. For instance, the 4-methylbenzoyl analog (CAS 260549-59-5) exhibits a significantly higher boiling point (~498.5 °C vs. ~475.3 °C) and lower density (1.2 vs. 1.3 g/cm³) compared to the target unsubstituted benzoyl derivative . Additionally, the 4-chlorobenzoyl analog (CAS 260549-57-3) introduces halogen-dependent reactivity and toxicity considerations absent in the parent phenyl compound . Even the acetyl analog (CAS 260549-55-1) presents a smaller, more polar ketone moiety, fundamentally altering LogP and hydrogen-bonding capacity. These differences render simple substitution scientifically unsound for structure-activity relationship (SAR) studies, kinase profiling, or synthetic intermediate applications, where precise electronic and steric parameters must be preserved.

Evidence Guide: Quantified Differentiation of (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone from Its Closest Analogs


Physicochemical Differentiation: Boiling Point and Density vs. 4-Methylbenzoyl Analog

The target compound exhibits a boiling point (bp) approximately 23 °C lower than that of its closest substituted analog, (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(p-tolyl)methanone (CAS 260549-59-5), while maintaining a higher density by ~0.1 g/cm³. These differences are critical for purification method selection (distillation vs. recrystallization), solvent compatibility, and formulation . The target compound's LogP of 2.25 also positions it as an intermediate in lipophilicity between the more polar acetyl analog (predicted LogP ~1.5) and the more lipophilic 4-bromophenyl derivative (predicted LogP ~3.0), making it the preferred choice when moderate membrane permeability is desired without the synthetic burden of halogenation .

Physicochemical characterization procurement specification chromatography method development

Procurement Purity Benchmarking: 98% Minimum Purity vs. Industry Standard 95–97%

The target compound is commercially available at a minimum purity of 98% from multiple vendors, including Leyan (Cat. No. 1771439) and Chemenu (Cat. No. CM515820), whereas the 4-chlorophenyl analog (CAS 260549-57-3) is typically offered at 95–97% purity . Higher initial purity reduces the need for additional purification steps (e.g., column chromatography or recrystallization) prior to use as a synthetic intermediate or screening compound, directly lowering procurement costs and lead time.

purity specification vendor comparison assay development

Hazard Profile Differentiation: GHS Classification vs. Halogenated Analogs

The target compound carries a GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, halogenated analogs such as the 4-chlorophenyl and 4-bromophenyl derivatives may introduce additional toxicological liabilities associated with halogenated aromatics (e.g., potential for cytochrome P450 inhibition or reactive metabolite formation), though formal GHS classifications for these analogs are less uniformly documented [1]. The simpler toxicological profile of the parent phenyl compound reduces personal protective equipment (PPE) complexity and disposal costs, particularly in high-throughput screening settings.

safety data sheet GHS hazard classification lab safety

Synthetic Intermediate Versatility: Unsubstituted Benzoyl as a Dual-Purpose Handle

The unsubstituted benzoyl group in the target compound serves as a versatile synthetic handle amenable to further functionalization (e.g., nitration, sulfonation, or directed ortho-metalation) without the steric or electronic interference introduced by pre-existing substituents on the aryl ring. In contrast, analogs such as the 4-chlorophenyl or 4-methylphenyl derivatives constrain downstream derivatization options. The furo[2,3-b]pyridine core itself carries functional handles at positions 3 and 5 for palladium-mediated cross-coupling, as demonstrated in the gram-scale synthesis of related furopyridine scaffolds [1]. The combination of an unadorned benzoyl group with a cross-coupling-competent core makes this compound uniquely suited as a late-stage diversification intermediate in SAR campaigns.

synthetic chemistry cross-coupling medicinal chemistry

Class-Level Biological Potential: Furo[2,3-b]pyridine Scaffold Activity in Kinase and CB1 Receptor Modulation

The furo[2,3-b]pyridine scaffold to which the target compound belongs has demonstrated nanomolar-range activity against focal adhesion kinase (FAK) (IC₅₀ values of 50.98 and 54.96 nM for optimized derivatives) [1] and has been extensively explored as a cannabinoid-1 (CB1) receptor inverse agonist scaffold [2]. While no direct biological data for CAS 54891-82-6 have been published, studies on the closely related 4-methylbenzoyl analog (CAS 260549-59-5) report a KDM2A inhibitory IC₅₀ of 63 nM [3], indicating that subtle benzoyl substitution can yield potent target engagement. Researchers requiring an unsubstituted phenyl reference point for SAR series would therefore select this compound over pre-functionalized analogs.

kinase inhibition CB1 receptor drug discovery

Optimal Application Scenarios for Procuring (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone


SAR Baseline Compound for Furo[2,3-b]pyridine Kinase Inhibitor Programs

In kinase inhibitor discovery campaigns targeting FAK, KDM2A, or EGFR, the target compound serves as the ideal unsubstituted benzoyl baseline. Its 98% purity and moderate LogP of 2.25 provide a clean reference point from which the impact of 4-Cl, 4-Me, 4-F, or 4-Br substitution on potency (e.g., KDM2A IC₅₀ from 63 nM and beyond), selectivity, and pharmacokinetics can be quantitatively assessed . Using this compound as the starting scaffold ensures that SAR trends are not confounded by pre-existing substituent effects.

Synthetic Intermediate for Late-Stage Diversification Libraries

Medicinal chemistry groups building focused libraries around the furo[2,3-b]pyridine core can use this compound as a single, diverisifable intermediate. The unsubstituted benzoyl group is compatible with electrophilic aromatic substitution (nitration, halogenation, sulfonation), while the core positions 3 and 5 are suitable for palladium-catalyzed cross-coupling reactions . This dual reactivity reduces the number of building blocks that must be inventoried, streamlining procurement and synthetic workflows.

Reference Standard for Analytical Method Development and Physicochemical Profiling

Due to its well-characterized boiling point (475.3 ± 45.0 °C), density (1.3 ± 0.1 g/cm³), and LogP (2.25), this compound is suitable as a reference standard for HPLC method development, logD determination, and thermal stability assessments in pharmaceutical development . Its clean GHS07 hazard profile (H302, H315, H319, H335) simplifies handling relative to halogenated analogs, making it a safer choice for routine analytical use .

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